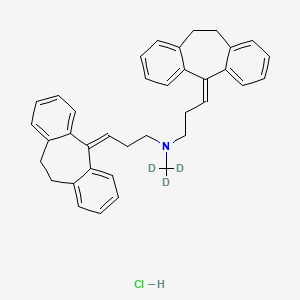
Nortriptyline impurity 3-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nortriptyline impurity 3-d3 (hydrochloride) is a deuterium-labeled version of Nortriptyline impurity 3 hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nortriptyline impurity 3-d3 (hydrochloride) involves the incorporation of deuterium into the Nortriptyline impurity 3 hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Nortriptyline impurity 3-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .
化学反应分析
Types of Reactions: Nortriptyline impurity 3-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can regenerate the non-deuterated form of the compound .
科学研究应用
Nortriptyline impurity 3-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track drug distribution and metabolism.
Industry: Employed in the development and validation of analytical methods for drug testing and quality control
作用机制
The mechanism of action of Nortriptyline impurity 3-d3 (hydrochloride) is similar to that of Nortriptyline. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine at neuronal cell membranes. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects . The incorporation of deuterium may alter the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity .
相似化合物的比较
Nortriptyline impurity 3 hydrochloride: The non-deuterated version of the compound.
Amitriptyline impurity 3 hydrochloride: A related tricyclic antidepressant impurity.
Desipramine impurity 3 hydrochloride: Another tricyclic antidepressant impurity.
Uniqueness: Nortriptyline impurity 3-d3 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and quantification in pharmacokinetic studies, as well as potential alterations in the compound’s metabolic stability and pharmacological effects .
属性
分子式 |
C37H38ClN |
|---|---|
分子量 |
535.2 g/mol |
IUPAC 名称 |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C37H37N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-21H,10-11,22-27H2,1H3;1H/i1D3; |
InChI 键 |
NDCVTZKKKWGAJA-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl |
规范 SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



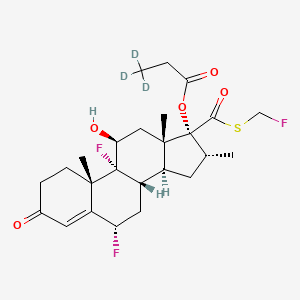
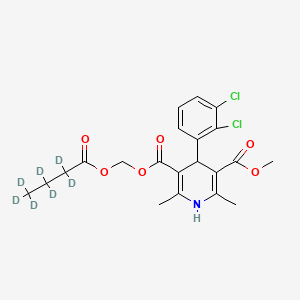
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)

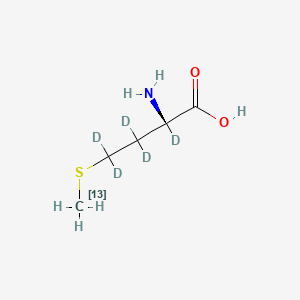
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
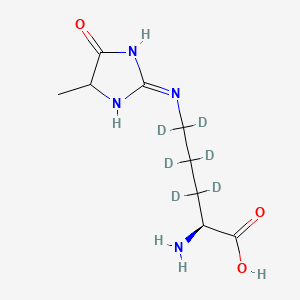

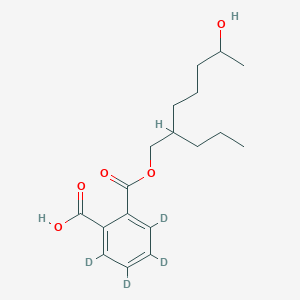
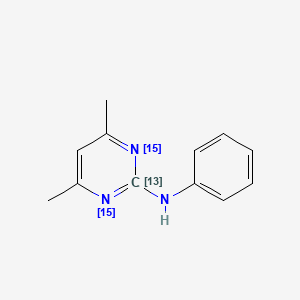

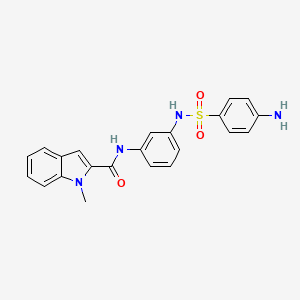
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
